2-Furaldehyde thiosemicarbazone

Description

General Significance of Thiosemicarbazones in Chemical and Biological Research

Thiosemicarbazones are characterized by the presence of a thione group (C=S) and an azomethine group (-N=CH-), which are crucial to their chemical reactivity and biological functions. They are known to act as chelating agents, binding to metal ions through their sulfur and nitrogen atoms. nih.govdergipark.org.trnih.gov This coordination ability is a key factor in their biological activity, as the resulting metal complexes often exhibit enhanced potency compared to the free ligands. nih.govnih.gov The biological profile of thiosemicarbazones is extensive, encompassing antibacterial, antifungal, antiviral, and antitumor properties. dergipark.org.trresearchgate.netnih.govnih.gov Their mechanism of action is often attributed to their ability to interfere with cellular processes by chelating essential metal ions or by generating reactive oxygen species. nih.govmdpi.com

Historical Context and Evolution of 2-Furaldehyde Thiosemicarbazone Studies

The exploration of furan-containing compounds in medicinal chemistry has a long history, with nitrofuran derivatives being recognized for their antibacterial properties as early as the mid-20th century. acs.orgnih.gov Initial studies on 5-nitro-2-furaldehyde (B57684) thiosemicarbazone demonstrated its potential as an antibacterial and antifungal agent. acs.org These early investigations laid the groundwork for further exploration into the synthesis and characterization of various this compound derivatives.

A significant evolution in the study of this compound has been the investigation of its metal complexes. Research has demonstrated that the coordination of this compound and its derivatives with transition metals like nickel, copper, and zinc can lead to the formation of stable complexes with distinct geometries and enhanced biological activities. journalcsij.comamazonaws.com Spectroscopic and crystallographic studies have been instrumental in elucidating the structures of these complexes, revealing how the ligand coordinates to the metal center. semanticscholar.orgresearchgate.netcapes.gov.br

Current Research Landscape and Gaps Pertaining to this compound

The current research on this compound is vibrant, with a focus on synthesizing novel derivatives and evaluating their therapeutic potential. Recent studies have explored the introduction of various substituents onto the furan (B31954) ring or the thiosemicarbazone backbone to modulate the compound's biological activity. researchgate.netthieme-connect.de There is a strong emphasis on understanding the structure-activity relationships, aiming to design more potent and selective agents. researchgate.netnih.gov The antitumor and antimicrobial activities remain a primary area of investigation, with recent reports highlighting significant efficacy against various cancer cell lines and microbial strains. dergipark.org.trresearchgate.net

Despite the progress, certain research gaps remain. While the biological activities of numerous derivatives have been screened, the precise molecular mechanisms of action are often not fully elucidated. A deeper understanding of how these compounds interact with their biological targets at a molecular level is needed. Furthermore, while the in vitro activity of many this compound derivatives is promising, more extensive in vivo studies are required to assess their efficacy and pharmacokinetic profiles in living organisms. The development of derivatives with improved solubility and bioavailability also presents an ongoing challenge and an area for future research.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H7N3OS |

| Molecular Weight | 169.21 g/mol |

| IUPAC Name | [(E)-furan-2-ylmethylideneamino]thiourea |

| CAS Number | 5419-96-5 |

| Melting Point | 185-186 °C (dec.) |

Data sourced from PubChem CID 6436744 nih.gov

Reported Biological Activities of this compound and its Derivatives

| Compound/Derivative | Biological Activity | Organism/Cell Line | Reported Value | Reference |

| 5-Nitro-2-furaldehyde thiosemicarbazone | Antibacterial | Micrococcus pyogenes | Significant in vivo activity | acs.org |

| 5-Nitro-2-furaldehyde thiosemicarbazone | Antifungal | Trichophyton mentagrophytes | Active in vitro | acs.org |

| Furan-2-carbaldehyde thiosemicarbazone (1) | Antioxidant | DPPH radical scavenging | IC50 = 40.9 µg/mL | researchgate.net |

| 5-Nitro-furan-2-carbaldehyde thiosemicarbazone (5) | Antibacterial | Staphylococcus aureus ATCC700699 | MIC = 1 µg/mL | researchgate.net |

| 5-Nitro-furan-2-carbaldehyde thiosemicarbazone (5) | Antitumor | HuTu80 cell line | IC50 = 13.36 µM | researchgate.net |

| 5-(4-methoxyphenyl)-furan-2-carbaldehyde thiosemicarbazone (8) | Antitumor | LNCaP cells | IC50 = 13.31 µM | researchgate.net |

| 5-(1-naphthyl)-furan-2-carbaldehyde thiosemicarbazone (9) | Antitumor | LNCaP cells | IC50 = 7.69 µM | researchgate.net |

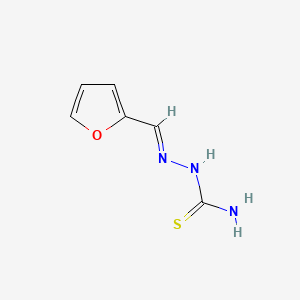

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(E)-furan-2-ylmethylideneamino]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3OS/c7-6(11)9-8-4-5-2-1-3-10-5/h1-4H,(H3,7,9,11)/b8-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLHKUOXVUSHCLN-XBXARRHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=NNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=N/NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00878903 | |

| Record name | HYDRAZINECARBOTHIAMIDE, 2-(2-FURANYLMETHYLENE)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00878903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153750-93-7, 5419-96-5 | |

| Record name | Furfural thiosemicarbazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153750937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC27474 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27474 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC9944 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9944 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | HYDRAZINECARBOTHIAMIDE, 2-(2-FURANYLMETHYLENE)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00878903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-FURALDEHYDE THIOSEMICARBAZONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Furfural thiosemicarbazone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MD436TU49C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies of 2 Furaldehyde Thiosemicarbazone and Its Chemical Derivatives

Conventional Condensation Approaches

The most common and traditional method for synthesizing 2-furaldehyde thiosemicarbazone involves the condensation of 2-furaldehyde with thiosemicarbazide (B42300). nih.govresearchgate.net This reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or methanol (B129727), and often with the addition of a few drops of an acid catalyst, like glacial acetic acid or concentrated hydrochloric acid. nih.govjuniv.edunih.gov The mixture is usually refluxed for several hours to ensure the completion of the reaction. nih.gov

For instance, this compound can be prepared by dissolving thiosemicarbazide in a warm solvent and then adding 2-furaldehyde, followed by refluxing the mixture for a period. researchgate.net The product, being a solid, precipitates out upon cooling and can be collected by filtration, washed, and recrystallized to achieve high purity. nih.govchempap.org Yields for this method are generally good. nih.gov

Similarly, derivatives such as 5-(nitrophenyl)-2-furaldehyde thiosemicarbazones are synthesized by dissolving the respective 5-(nitrophenyl)-2-furaldehyde in boiling ethanol and adding an aqueous solution of thiosemicarbazide. chempap.org The reaction mixture is allowed to stand at room temperature, leading to the precipitation of the crystalline product. chempap.org

Table 1: Conventional Synthesis of this compound Derivatives

| Reactants | Solvent | Catalyst | Reaction Time | Yield (%) | Melting Point (°C) |

| 2-Furaldehyde, Thiosemicarbazide | Methanol | - | 12 h (reflux) | 77 | - |

| 5-(4-Nitrophenyl)-2-furaldehyde, Thiosemicarbazide | Ethanol/Water | - | 2 h (room temp) | High | - |

| 5-Nitro-2-furaldehyde (B57684), Thiosemicarbazide | Methanol | - | 20 min (65°C) | - | - |

| 5-Chloro-2-furaldehyde (B1586146), Thiosemicarbazide | - | - | - | - | - |

Data sourced from multiple studies. researchgate.netchempap.orgmdpi.comjournalcsij.com

Microwave-Assisted Synthesis Protocols

To overcome the long reaction times associated with conventional heating, microwave-assisted synthesis has emerged as a more efficient alternative. nih.govchemrj.org This technique significantly reduces reaction times, often from hours to minutes, while providing high yields and purity. nih.govnih.govsphinxsai.com

In a typical microwave-assisted procedure, the aldehyde and thiosemicarbazide are mixed in a solvent like ethanol with a catalytic amount of glacial acetic acid. nih.gov The mixture is then subjected to microwave irradiation at a specific power for a short duration. nih.govchemrj.org For example, the synthesis of various N1,N4-substituted thiosemicarbazones has been achieved in 20-40 minutes using ethanol as a solvent under microwave irradiation, and in just 3 minutes under solvent-free conditions. nih.gov This is a substantial improvement compared to the 480 minutes required by traditional reflux methods. nih.gov

Microwave-assisted synthesis is not only faster but also aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reactions. sphinxsai.comnih.gov The resulting products are typically obtained in high yields after simple filtration and washing. nih.gov

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis

| Synthesis Method | Solvent | Reaction Time | Yield (%) |

| Conventional Reflux | Ethanol | 480 min | - |

| Microwave-Assisted | Ethanol | 20-40 min | High |

| Microwave-Assisted | Solvent-Free | 3 min | High |

Data highlights the efficiency of microwave-assisted protocols. nih.gov

Preparation of Substituted 2-Furaldehyde Thiosemicarbazones

The synthesis of substituted 2-furaldehyde thiosemicarbazones allows for the modulation of the compound's physicochemical and biological properties. Substitutions can be made at various positions on the furan (B31954) ring or on the thiosemicarbazone moiety.

Synthesis of 5-Substituted-2-furaldehyde thiosemicarbazones

The synthesis of 5-substituted-2-furaldehyde thiosemicarbazones follows the general condensation principle. tandfonline.com A variety of 5-substituted-2-furaldehydes, such as those with nitro chempap.orgmdpi.com, chloro journalcsij.com, methyl, hydroxymethyl, trifluoromethyl, phenyl, fluorophenyl, methoxyphenyl, naphthyl, and pyrazolyl groups researchgate.net, can be reacted with thiosemicarbazide to yield the corresponding thiosemicarbazone derivatives.

For example, 5-nitro-2-furaldehyde thiosemicarbazone is synthesized by heating equimolar amounts of 5-nitro-2-furaldehyde and thiosemicarbazide in methanol. mdpi.com Similarly, a range of ten different 5-substituted-furan-2-carbaldehyde thiosemicarbazones were prepared by condensing the respective aldehyde with thiosemicarbazide in methanol. researchgate.net

Introduction of Fluoroarylthiolated Moieties

While the direct synthesis of fluoroarylthiolated 2-furaldehyde thiosemicarbazones is not extensively detailed in the provided context, the synthesis of related structures, such as 2-furaldehyde N-(4-fluorophenyl)thiosemicarbazone, has been reported. sigmaaldrich.com This suggests that furaldehydes can be reacted with N-substituted thiosemicarbazides, in this case, 4-fluorophenylthiosemicarbazide, to introduce a fluoroaryl moiety. The general synthetic approach would likely involve the condensation of 2-furaldehyde with the pre-synthesized fluoroaryl-substituted thiosemicarbazide.

One-Pot Multicomponent Reactions for Derivative Synthesis

One-pot multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules like thiosemicarbazone derivatives. researchgate.netdergipark.org.tr These reactions combine two or more reactants in a single step, avoiding the need for isolating intermediates and thereby saving time, energy, and resources.

A notable example is the catalyst-free, one-pot synthesis of 5-substituted-2-furancarbaldehyde N4-cyclohexyl thiosemicarbazones. dergipark.org.tr This reaction involves the refluxing of an equimolar ratio of a 5-substituted-2-furancarbaldehyde, hydrazine (B178648) monohydrate, and cyclohexyl isothiocyanate in methanol. dergipark.org.tr This method has been successfully used to synthesize a series of thiosemicarbazones in good yields. researchgate.netdergipark.org.tr The versatility of MCRs allows for the generation of a diverse library of compounds by varying the starting materials. nih.gov

Advanced Spectroscopic and Structural Characterization of 2 Furaldehyde Thiosemicarbazone

Vibrational Spectroscopy Applications (e.g., Infrared Spectroscopy)

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a fundamental tool for the characterization of 2-Furaldehyde thiosemicarbazone. The IR spectrum provides crucial information about the functional groups present and the compound's tautomeric form. Studies have shown that the compound exists in the thione form in the solid state. This is evidenced by the absence of an S-H stretching band, which would be expected around 2500–2600 cm⁻¹, and the presence of a distinct C=S stretching vibration. amazonaws.comresearchgate.net

The key vibrational bands observed in the IR spectrum of this compound are attributed to the stretching and bending modes of its constituent groups. The N-H stretching vibrations of the amine groups typically appear in the region of 3150-3440 cm⁻¹. amazonaws.com A strong band corresponding to the azomethine (C=N) group vibration is observed around 1600-1615 cm⁻¹. amazonaws.comresearchgate.net The thiocarbonyl (C=S) group, a key feature of thiosemicarbazones, displays characteristic bands in the regions of 1345 cm⁻¹ and 838-868 cm⁻¹. amazonaws.comresearchgate.net

Table 1: Key Infrared Spectral Data for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| ν(N-H) | 3150 - 3440 | amazonaws.com |

| ν(C=N) | 1600 - 1615 | amazonaws.comresearchgate.net |

Note: The exact positions of the peaks can vary slightly depending on the sample preparation method (e.g., KBr pellet) and the specific instrument used. nih.gov

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is used to confirm the molecular weight and investigate the fragmentation patterns of this compound. The technique provides an exact mass measurement, which is a definitive confirmation of the molecular formula, C₆H₇N₃OS. The monoisotopic mass of the compound is 169.03098303 Da. nih.gov

Electron impact (EI) and electrospray ionization (ESI) are common techniques used for this analysis. amazonaws.com The mass spectrum of thiosemicarbazones can sometimes be complex due to thermal decay in the injection port of a gas chromatograph-mass spectrometer (GC-MS). scirp.org Fragmentation pathways may involve the loss of small neutral molecules such as ammonia (B1221849) (NH₃). scirp.org The molecular ion peak [M]⁺ is a key feature, though in some cases it may be weak or absent. scirp.org

Table 3: Molecular Mass Data for this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₇N₃OS | nih.gov |

| Molecular Weight | 169.21 g/mol | nih.gov |

X-ray Diffraction Analysis of Single Crystal Structures

Single-crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. The crystal structure of this compound has been determined at low temperatures (150 K). researchgate.net It crystallizes in the monoclinic space group P2₁/c with eight molecules in the unit cell (Z=8). researchgate.net This indicates the presence of two independent molecules in the asymmetric unit. The availability of this data in crystallographic databases, such as the Cambridge Structural Database (CSD) under the code 704543, facilitates detailed structural comparisons. nih.gov

Table 4: Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 13.5099(3) | researchgate.net |

| b (Å) | 5.67430(10) | researchgate.net |

| c (Å) | 23.4755(6) | researchgate.net |

| β (°) | 117.367(2) | researchgate.net |

| Volume (ų) | 1598.20(7) | researchgate.net |

| Z | 8 | researchgate.net |

Conformational Preferences and Intermolecular Interactions in Solid State and Solution

The structure of this compound is characterized by specific conformational preferences and a network of intermolecular interactions that dictate its packing in the solid state.

Role of Hydrogen Bonding in Crystal Packing

Hydrogen bonding plays a critical role in the crystal packing of this compound. The molecule contains both hydrogen bond donors (the N-H groups) and acceptors (the thione sulfur atom and the furan (B31954) oxygen atom). nih.gov In the solid state, thiosemicarbazones exhibit a strong tendency to form homomeric dimers via hydrogen bonds between the secondary amine (N-H) and the thiocarbonyl (C=S) group of a neighboring molecule. nih.gov The primary amine group (-NH₂) is also actively involved in hydrogen bonding. nih.gov The crystal structure reveals a network of N-H···S and C-H···O hydrogen bonds, which link the molecules into a stable three-dimensional architecture. researchgate.net

Polymorphism and Isostructurality Studies

Polymorphism, the ability of a compound to exist in more than one crystal form, is a significant phenomenon in solid-state chemistry. While extensive polymorphism studies on the parent this compound are not widely reported, research on its derivatives provides valuable insights. For instance, studies on 5-nitro-2-furaldehyde (B57684) thiosemicarbazone have shown that while the pure compound crystallizes in a single form, its dimethylformamide (DMF) solvate can exist in at least two polymorphic forms. nih.govnih.gov This suggests that the this compound scaffold is susceptible to polymorphism, particularly in the formation of solvates. nih.govmdpi.com

Isostructurality, where different compounds crystallize in the same structure, has also been observed in related compounds. For example, 5-nitro-2-thiophene thiosemicarbazone was found to be isostructural with a related semicarbazone derivative, highlighting how subtle changes like replacing a furan ring with a thiophene (B33073) ring can influence crystal packing. nih.govnih.gov

Coordination Chemistry and Metal Complexes of 2 Furaldehyde Thiosemicarbazone

Synthetic Approaches for 2-Furaldehyde Thiosemicarbazone Metal Complexes

The synthesis of metal complexes with this compound can be achieved through several strategic approaches, each tailored to the specific metal ion and desired complex structure.

General Complexation Strategies

A common method for synthesizing metal complexes of this compound involves the direct reaction of the ligand with a corresponding metal salt in a suitable solvent. amazonaws.comamazonaws.com Typically, a hot aqueous solution of the metal salt is added to a refluxing solution of the ligand in an alcohol, such as methanol (B129727) or ethanol (B145695). niscpr.res.iniiste.org The addition of a base, like sodium acetate, can facilitate the deprotonation of the thiosemicarbazone ligand, promoting coordination. niscpr.res.innih.gov The resulting solid complex is then filtered, washed, and dried. amazonaws.comniscpr.res.in The stoichiometry of the reactants, the choice of solvent, and the reaction temperature are crucial parameters that influence the final product. niscpr.res.incdnsciencepub.com

Synthesis with Specific Transition Metal Ions

The versatility of this compound as a ligand is demonstrated by its ability to form complexes with a wide array of transition metal ions.

Co(II), Ni(II), Cu(II), and Cd(II): Complexes with these metal ions are typically prepared by reacting the respective metal chlorides or bromides with the ligand. capes.gov.brcore.ac.uk The general formula for these complexes can be either [M(L)₂X₂] or [M(L)X₂], where 'M' is the metal ion, 'L' is the ligand, and 'X' is the halide. capes.gov.br

Zn(II): Zinc(II) complexes can be synthesized by reacting zinc chloride with the ligand in a warm ethanolic solution. amazonaws.com The use of a base like sodium hydroxide (B78521) can be employed to deprotonate the ligand. amazonaws.com

Ag(I): The synthesis of silver(I) complexes is often carried out in the cold and in the absence of light by mixing methanolic solutions of silver nitrate (B79036) and the ligand. niscpr.res.in

Pd(II): Palladium(II) complexes can be prepared using an acidic solution of palladium chloride or by reacting a palladium precursor like K₂[PdCl₄] or [Pd(acac)₂] with the ligand in a suitable solvent mixture. niscpr.res.innih.gov

UO₂(II): While specific details for this compound are less common, related thiosemicarbazone complexes with the uranyl(II) ion have been synthesized, suggesting the feasibility of such a complex.

Hg(II): Mercury(II) complexes can be prepared by mixing an aqueous solution of mercuric chloride with a methanolic solution of the ligand. niscpr.res.in

Fe(III): Iron(III) complexes are synthesized by adding anhydrous ferric chloride to a methanolic solution of the ligand, which often results in an immediate color change indicating complex formation. nih.gov

Preparation of Mixed-Ligand Metal Complexes

Mixed-ligand complexes involving this compound can be synthesized by introducing a second, different ligand into the coordination sphere of the metal ion. This is often achieved by reacting a pre-formed metal-thiosemicarbazone complex with the secondary ligand or by a one-pot reaction involving the metal salt and both ligands simultaneously. nih.govnih.gov The formation of these complexes can lead to varied geometries and electronic properties. For example, nickel(II) complexes with thiosemicarbazones have been synthesized with triphenylphosphine (B44618) as a co-ligand, resulting in four-coordinated square planar geometries. mdpi.com

Structural and Electronic Characterization of Metal Complexes

The coordination behavior of this compound and the resulting geometries of its metal complexes are elucidated through various spectroscopic and analytical techniques.

Coordination Modes and Ligand Denticity

This compound typically acts as a bidentate ligand, coordinating to the central metal ion through two donor atoms. researchgate.net Infrared spectral data consistently show that the primary coordination sites are the sulfur atom of the thione group and the azomethine nitrogen atom. amazonaws.comresearchgate.net This is evidenced by shifts in the vibrational frequencies of the C=S and C=N bonds upon complexation. amazonaws.comamazonaws.com In some instances, particularly with cadmium(II), coordination has been observed to occur through the sulfur and furanic oxygen atoms instead of the azomethine nitrogen. capes.gov.brcore.ac.uk The ligand can coordinate in its neutral thione form or, more commonly, in its deprotonated thiol form, acting as a monovalent anion. researchgate.net While bidentate coordination is most prevalent, the possibility of tridentate coordination exists, especially in mixed-ligand complexes or with specific metal ions. nih.govnih.gov

Geometric Configurations of Metal Centers

The geometric arrangement of the ligands around the central metal ion in this compound complexes is diverse and depends on the metal ion, its oxidation state, and the stoichiometry of the complex.

Square Planar: This geometry is commonly observed for Ni(II) and Pd(II) complexes. niscpr.res.inresearchgate.net Electronic spectra of Co(II), Ni(II), and Cu(II) complexes have also suggested a regular square planar geometry. For palladium(II) bis-chelate complexes, a square-planar geometry with the two deprotonated ligands coordinated in a trans arrangement is often found. researchgate.net

Tetrahedral: While less common for this compound itself, related thiosemicarbazone complexes, particularly with Cu(I), can exhibit a tetrahedral geometry. nih.gov

Octahedral: Octahedral geometry is often proposed for complexes with a 1:2 metal-to-ligand ratio, such as [M(L)₂X₂], where the two halide ions occupy the axial positions. capes.gov.brmdpi.com Distorted octahedral geometries have also been reported for some Ni(II) complexes. mdpi.com

Table 1: Coordination Properties of this compound Metal Complexes

| Metal Ion | General Formula | Coordination Mode | Geometry |

|---|---|---|---|

| Co(II) | [Co(L)₂X₂], [Co(L)X₂] | Bidentate (S, N) | Square Planar/Octahedral |

| Ni(II) | [Ni(L)₂X₂], [Ni(L)X₂] | Bidentate (S, N) | Square Planar/Octahedral |

| Cu(II) | [Cu(L)Cl] | Bidentate (S, N) | Square Planar |

| Zn(II) | [Zn(L)₂] | Bidentate (S, N) | Tetrahedral (presumed) |

| Cd(II) | [Cd(L)₂X₂] | Bidentate (S, O) | Octahedral |

| Ag(I) | [Ag(L)] | Bidentate (S, N) | Linear (presumed) |

| Pd(II) | [Pd(L)₂] | Bidentate (S, N) | Square Planar |

| Hg(II) | [Hg(L)₂] | Bidentate (S, N) | Tetrahedral (presumed) |

| Fe(III) | [Fe(L)₂Cl] | Bidentate (S, N) | Octahedral (presumed) |

Spectroscopic Characterization (UV-Vis, IR, NMR, EPR)

The structural elucidation of metal complexes of this compound heavily relies on a combination of spectroscopic techniques, each providing unique insights into the coordination environment of the metal ion.

UV-Visible Spectroscopy: The electronic spectra of these complexes, typically recorded in solvents like DMSO or methanol, provide information about the d-d transitions of the metal ions and charge transfer bands. The free this compound ligand exhibits strong absorption bands, for instance, at 328 nm. niscpr.res.in Upon complexation, these bands may shift, and new bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions appear. For example, a Co(II) complex might show a broad shoulder at 392 nm assigned to an L→M charge-transfer, while Cu(II) complexes can exhibit weak d-d transition bands around 635 and 700 nm. niscpr.res.in The position and intensity of these bands are indicative of the geometry of the complex, with square planar configurations often suggested for Co(II), Ni(II), and Cu(II) complexes. niscpr.res.in

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination sites of the ligand. Key vibrational bands of the free ligand, such as ν(C=N), ν(C=S), and ν(N-H), are monitored for shifts upon complexation. amazonaws.com A shift in the ν(C=N) band (around 1600 cm⁻¹) to a higher or lower frequency indicates the involvement of the azomethine nitrogen in coordination. amazonaws.comamazonaws.com Similarly, a shift in the ν(C=S) band (around 838 cm⁻¹) suggests the coordination of the sulfur atom. amazonaws.com The disappearance or significant change in the ν(N-H) bands (around 3145 cm⁻¹ and in the 3440–3270 cm⁻¹ region) can indicate deprotonation of the ligand and subsequent coordination. amazonaws.comamazonaws.com The appearance of new bands in the far-IR region can be assigned to ν(M-N) and ν(M-S) vibrations, further confirming the coordination mode. amazonaws.com In many complexes of Co(II), Ni(II), and Cu(II), the ligand acts as a bidentate chelating agent, coordinating through the sulfur and azomethine nitrogen atoms. capes.gov.brcore.ac.uk However, in some cases, like with Cd(II), coordination can occur through the sulfur and furanic oxygen atoms. capes.gov.brcore.ac.uk

Interactive Table: Key IR Spectral Data of this compound and its Complexes

| Vibrational Mode | Free Ligand (cm⁻¹) | Complexed Ligand (cm⁻¹) | Interpretation of Shift |

| ν(N-H) | ~3145, 3440-3270 amazonaws.comamazonaws.com | Shifted or absent amazonaws.com | Involvement of N-H group in coordination (deprotonation) |

| ν(C=N) | ~1600 amazonaws.com | Shifted to higher/lower frequency amazonaws.comamazonaws.com | Coordination of azomethine nitrogen |

| ν(C=S) | ~838 amazonaws.com | Shifted to lower frequency amazonaws.com | Coordination of sulfur atom |

| ν(M-S) | - | ~405–449 amazonaws.com | Formation of metal-sulfur bond |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primarily used for characterizing the ligand and its diamagnetic metal complexes (e.g., Zn(II), Cd(II), Ni(II) in some geometries). amazonaws.comcapes.gov.br In the ¹H NMR spectrum of the free ligand, the N-H protons typically appear as distinct signals. amazonaws.com Upon complexation, these signals may broaden, shift, or disappear, providing evidence of coordination and possible deprotonation. nih.gov For instance, the ¹H NMR spectrum of a 5-chloro-2-furaldehyde (B1586146) thiosemicarbazone ligand shows a peak at 11.45 ppm for the NH proton adjacent to the C=S group, which is affected upon complexation. amazonaws.com The azomethine proton signal (around 7.50 ppm) also experiences shifts. amazonaws.com ¹³C NMR can provide further information on the changes in the electronic environment of the carbon atoms upon coordination. ukm.my For paramagnetic complexes (e.g., Cu(II), Co(II)), NMR spectra are often broad and difficult to interpret, limiting the application of this technique. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a valuable technique for studying paramagnetic complexes, particularly those of Cu(II) and Co(II). niscpr.res.in The EPR spectrum provides information about the electronic environment, geometry, and magnetic properties of the metal center. niscpr.res.in For Cu(II) complexes, the g-values (g|| and g⊥) and hyperfine coupling constants (A|| and A⊥) can distinguish between different geometries, such as square planar or tetrahedral. niscpr.res.inresearchgate.net For instance, a square planar geometry for a Cu(II) complex is often confirmed by its EPR spectrum. niscpr.res.in The analysis of the g-values can also provide insights into the nature of the metal-ligand bonding. researchgate.net

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are crucial for determining the magnetic moment of the metal complexes, which in turn helps in deducing the geometry and the spin state of the central metal ion. niscpr.res.in

Complexes of d¹⁰ metal ions like Zn(II), Cd(II), and Hg(II) are expectedly diamagnetic. niscpr.res.in For Ni(II) (d⁸) complexes, diamagnetism is indicative of a square planar geometry. niscpr.res.in Paramagnetism is observed for complexes of Co(II) and Cu(II). niscpr.res.in The measured magnetic moment for a Co(II) complex can help distinguish between a square planar (expected spin-only value of ~1.73 B.M.) and a tetrahedral geometry (expected spin-only value of ~3.88 B.M.). niscpr.res.in For example, an observed magnetic moment of 2.09 B.M. for a Co(II) complex suggests a square planar configuration. niscpr.res.in Similarly, Cu(II) (d⁹) complexes typically exhibit magnetic moments corresponding to one unpaired electron. researchgate.net For instance, low-spin iron(III) complexes with thiosemicarbazone ligands can have magnetic moments around 2.3-2.4 B.M. nih.gov

Interactive Table: Magnetic Moments of Metal Complexes with this compound Derivatives

| Metal Ion | Geometry | Expected Magnetic Moment (B.M.) | Observed Magnetic Moment (B.M.) | Reference |

| Co(II) | Square Planar | ~1.73 (spin-only) | 2.09 | niscpr.res.in |

| Ni(II) | Square Planar | 0 (Diamagnetic) | Diamagnetic | niscpr.res.in |

| Cu(II) | Square Planar | ~1.73 (spin-only) | Corresponds to one unpaired electron | researchgate.net |

| Fe(III) | Low Spin Octahedral | - | 2.34 - 2.44 | nih.gov |

Thermal Decomposition Studies (e.g., Thermogravimetry, Differential Thermal Analysis)

Thermogravimetry (TG) and Differential Thermal Analysis (DTA) are employed to study the thermal stability of the metal complexes and to understand their decomposition patterns. niscpr.res.in These studies can reveal the presence of coordinated or lattice water molecules, which are typically lost at lower temperatures. nih.gov The decomposition of the organic ligand and the final formation of a metal oxide or sulfide (B99878) residue occur at higher temperatures. nih.govresearchgate.net

The thermal decomposition of metal complexes of this compound generally occurs in multiple steps. niscpr.res.in For instance, the TG curve of a Cu(II)-thiosemicarbazone complex might show an initial mass loss corresponding to the elimination of water molecules, followed by the decomposition of the ligand in subsequent stages. nih.gov The final residue is often a stable metal oxide. nih.govresearchgate.net The decomposition temperatures and the nature of the final product can provide information about the thermal stability of the complexes. For example, studies on mixed ligand complexes involving urea (B33335) have shown that the Cu(II) complex exhibits the highest thermal stability compared to the Ni(II) and Co(II) analogues. redalyc.org The kinetic and thermodynamic parameters of the decomposition steps, such as activation energy (Ea), enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG*), can also be calculated from the thermal analysis data. redalyc.org

Reactivity and Stability of Metal-2-Furaldehyde Thiosemicarbazone Complexes

The reactivity and stability of metal complexes with this compound are influenced by a variety of factors and can involve interesting chemical transformations.

Factors Influencing Complex Stability and Ligand Coordination

The stability of metal-2-furaldehyde thiosemicarbazone complexes is dependent on several factors, including:

Nature of the Metal Ion: The stability of the complexes generally follows the Irving-Williams series for divalent metal ions. The Crystal Field Stabilization Energy (CFSE) also plays a significant role in the thermodynamic stability of the complexes. nih.gov

Coordination Environment: The geometry of the complex and the denticity of the ligand contribute to its stability. Chelation, where the ligand binds to the metal ion through multiple donor atoms, significantly enhances the stability of the complex (chelate effect). nih.gov Thiosemicarbazones are effective chelating agents, which contributes to the formation of stable complexes. nih.gov

pH of the Medium: The pH of the reaction medium can influence the deprotonation of the thiosemicarbazone ligand, which in turn affects its coordination behavior and the stability of the resulting complex.

Desulfurization and Ligand Chain Cleavage Reactions within Complexes

Under certain conditions, metal complexes of thiosemicarbazones can undergo reactivity involving the ligand itself. While specific studies on desulfurization and ligand chain cleavage for this compound complexes are not extensively detailed in the provided context, these are known reactions for related thiosemicarbazone complexes.

Desulfurization: This process involves the removal of the sulfur atom from the thiocarbonyl group (C=S). This can be promoted by the metal ion, especially with soft metal ions that have a high affinity for sulfur. The reaction mechanism can be complex and may lead to the formation of different products, including metal sulfides or complexes with modified ligands.

Ligand Chain Cleavage: The thiosemicarbazone ligand framework can be susceptible to cleavage under certain reaction conditions, such as high temperatures or in the presence of strong oxidizing or reducing agents. The furan (B31954) ring itself can undergo decomposition at high temperatures, initiating a cascade of fragmentation reactions. nih.gov Studies on the pyrolysis of furfural (B47365) show that it decomposes to furan and carbon monoxide. nih.gov This suggests that the furan moiety within the this compound ligand could be a point of initial thermal degradation in its metal complexes.

In Vitro Biological Activity and Mechanistic Investigations of 2 Furaldehyde Thiosemicarbazone and Its Complexes

Antimicrobial Activities

2-Furaldehyde thiosemicarbazone and its derivatives have been the subject of numerous studies to determine their efficacy against a variety of microbial pathogens. These investigations are crucial in the search for new antimicrobial agents to combat the growing challenge of drug-resistant infections.

The antibacterial spectrum of thiosemicarbazone derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. A study on a series of furylidene thiosemicarbazones revealed that a derivative of 5-nitro-2-furaldehyde (B57684) demonstrated promising activity against the Gram-positive bacterium Clostridium difficile. nih.gov Specifically, the compound with an ethylene (B1197577) spacer and a 5-nitrofuryl group was identified as having significant potential against this clinically important pathogen. nih.govaston.ac.uk

The antimycobacterial potential of thiosemicarbazones has also been a key area of research. While specific data for this compound against Mycobacterium tuberculosis is an area of ongoing investigation, related benzaldehyde (B42025) thiosemicarbazone derivatives have shown high activity against actively replicating M. tuberculosis strains, with some compounds also being effective against the bacteria under hypoxic conditions. researchgate.net Furthermore, certain thiosemicarbazones have been identified as promising candidates for the development of new anti-tuberculosis therapies. nih.gov For instance, some imidazole-thiosemicarbazide derivatives have shown a promising antimycobacterial effect against Mycobacterium bovis, which shares genetic similarity with M. tuberculosis. mdpi.com Mechanistic studies on related compounds suggest that they may act by inhibiting mycolic acid biosynthesis, a critical component of the mycobacterial cell wall. nih.gov

In a broader context, a study of novel furan-2-carbaldehyde thiosemicarbazone derivatives reported significant antibacterial activity. The 5-nitro-furan-2-carbaldehyde thiosemicarbazone derivative, in particular, showed considerable efficacy against the Gram-positive bacterium Staphylococcus aureus ATCC700699, with a minimum inhibitory concentration (MIC) of 1 μg/mL. researchgate.net

| Compound Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 5-Nitro-furan-2-carbaldehyde thiosemicarbazone | Staphylococcus aureus ATCC700699 | 1 | researchgate.net |

| Furylidene thiosemicarbazone with ethylene spacer and 5-nitrofuryl group | Clostridium difficile | Promising Activity | nih.gov |

The antifungal properties of thiosemicarbazones have been explored against various fungal pathogens. Research on novel furan-2-carbaldehyde thiosemicarbazone derivatives has provided insights into their activity against Candida species. For example, 5-trifluoromethyl-furan-2-carbaldehyde thiosemicarbazone was tested against Candida albicans (ATCC90028 and ATCC10231), showing an MIC of 5 μg/mL. researchgate.net This indicates a potential, though less potent, activity compared to the reference drug amphotericin B. researchgate.net Thiosemicarbazones of 5-nitro-2-furaldehyde with N-4 dialkyl substituents have also demonstrated moderate activity against Candida albicans. aston.ac.uk

While there is evidence of the antifungal potential of the thiosemicarbazone scaffold, specific studies detailing the efficacy of this compound against Aspergillus fumigatus are not extensively documented in the reviewed literature.

| Compound Derivative | Fungal Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 5-Trifluoromethyl-furan-2-carbaldehyde thiosemicarbazone | Candida albicans (ATCC90028 & ATCC10231) | 5 | researchgate.net |

The broad biological activity of thiosemicarbazones extends to antiviral properties. While specific research focusing solely on this compound is limited, studies on the general class of thiosemicarbazones and their metal complexes have shown potential against a range of viruses. For instance, certain thiosemicarbazone derivatives have been evaluated for their in vitro antiviral activity against poliovirus. nih.gov Other research has demonstrated that thiosemicarbazones derived from α-amino acids can prevent Dengue virus infection in cell cultures. nih.gov

Furthermore, metal complexes of thiosemicarbazones have been investigated for their antiretroviral activity. nih.gov For example, palladium (II) complexes of pyridine-2-carbaldehyde thiosemicarbazone have shown activity against Herpes Simplex Virus 1 (HSV-1). pharmacophorejournal.com These findings suggest that the thiosemicarbazone scaffold is a promising platform for the development of novel antiviral agents, although more specific research on the 2-furaldehyde derivative is required to ascertain its specific antiviral profile. nih.gov

Antiparasitic Activities

Parasitic diseases remain a significant global health concern, and the search for new, effective, and safe antiparasitic drugs is a priority. This compound and its derivatives have shown considerable promise in this area.

Derivatives of this compound have been synthesized and evaluated for their in vitro activity against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. In one study, a series of 5-[(trifluoromethyl)phenylthio]-2-furaldehyde thiosemicarbazones were tested against the epimastigote forms of T. cruzi. cabidigitallibrary.org The results indicated that these compounds exhibited strong trypanocidal activity, with the 5-[nitro-4-(trifluoromethyl)phenylthio]-2-furaldehyde thiosemicarbazone derivative being particularly potent. cabidigitallibrary.org

Another study reported that new thiosemicarbazone derivatives displayed promising antiparasitic activity against T. cruzi, with some compounds showing an effective concentration (EC50) in the nanomolar range. nih.gov The most active of these was found to be significantly more potent than the current reference drug, benznidazole. nih.gov

| Compound Type | Activity Metric | Value | Reference |

|---|---|---|---|

| 5-[Nitro-4-(trifluoromethyl)phenyltio]-2-furaldehyde thiosemicarbazone | - | Highest antiparasitic activity in its series | cabidigitallibrary.org |

| Novel thiosemicarbazone derivatives | EC50 | 0.027-0.59 µM | nih.gov |

Understanding the mechanism by which these compounds exert their antiparasitic effects is crucial for their further development. For thiosemicarbazones active against T. cruzi, a potential target is the enzyme nitric oxide synthase, with studies showing a significant decrease in this enzyme's activity upon treatment with a thiosemicarbazone derivative. nih.gov

Another key target in T. cruzi is the cysteine protease cruzain. Thiosemicarbazones have been identified as potent inhibitors of this enzyme, which is vital for the parasite's survival. nih.gov The antiparasitic activity of some this compound derivatives is thought to be enhanced by the presence of a nitro group, which can potentiate the compound's effects. cabidigitallibrary.org The antiparasitic action of pyrazole-thiadiazole derivatives, a related class of compounds, has been linked to the detachment of the flagellum from the parasite body, suggesting an interference with parasite motility and structure. mdpi.com

Antineoplastic and Cytotoxic Activities against Cancer Cell Lines

The therapeutic potential of thiosemicarbazones, a class of compounds formed from the reaction of thiosemicarbazide (B42300) with aldehydes or ketones, has been significantly explored in cancer research. sigmaaldrich.comnih.gov Their metal complexes, in particular, have demonstrated notable biological activity. sigmaaldrich.com

In Vitro Antiproliferative Effects on Human Tumor Cell Lines

This compound and its metal complexes have shown potent cytotoxic and antiproliferative activities against a variety of human cancer cell lines in laboratory settings. The coordination of this ligand with metal ions often enhances its biological efficacy. sigmaaldrich.combibliotekanauki.pl

Copper and cobalt complexes of this compound have demonstrated significant cytotoxicity against a range of human tumor cells, including suspended leukemias and lymphomas, as well as solid tumor cell lines such as lung (MB9812), colon (SW480), ovary (1-A9), and uterine carcinoma (HeLa-S3). nih.gov Similarly, palladium(II) complexes with derivatives of furan-2-carbaldehyde thiosemicarbazone have proven to be more cytotoxic than the ligands alone, with IC₅₀ values indicating high antitumor activity. bibliotekanauki.pl For instance, a palladium(II) complex exhibited a low inhibitory concentration (IC₅₀ = 0.21 μM) on K562 chronic myelogenous leukemia cells. bibliotekanauki.pl

Studies on novel thiosemicarbazone derivatives of furan-2-carbaldehyde have also revealed significant antiproliferative activity against a panel of seven human tumor cell lines. nih.gov One derivative, in particular, showed broad cytotoxic activity with its highest potency against the HuTu80 duodenal adenocarcinoma cell line (IC₅₀ = 13.36 μΜ). nih.gov Another furaldehyde-based thiosemicarbazone, derived from camphene, also exhibited promising antiproliferative activity against human melanoma cells. nih.gov

The table below summarizes the in vitro antiproliferative activity of selected this compound derivatives and complexes against various human cancer cell lines.

Intracellular Mechanisms of Action (e.g., Apoptosis Induction, Reactive Oxygen Species Generation)

The anticancer effects of this compound and its analogs are attributed to several intracellular mechanisms, primarily the induction of apoptosis and the generation of reactive oxygen species (ROS).

Apoptosis Induction: Thiosemicarbazones are known to inhibit the proliferation of cancer cells by inducing programmed cell death, or apoptosis. sigmaaldrich.com Studies on various thiosemicarbazone complexes have confirmed that apoptosis is a primary mechanism of cell death. researchgate.net This process is often triggered by the considerable deregulation of genes responsible for antioxidant capacity, leading to cell cycle arrest and apoptosis. researchgate.net For example, a series of new thiosemicarbazones demonstrated a p53-independent mechanism of apoptosis.

Reactive Oxygen Species (ROS) Generation: A key mechanism underlying the anticancer activity of thiosemicarbazones is the generation of ROS. researchgate.net Cancer cells naturally have higher levels of ROS compared to normal cells, making them more vulnerable to further oxidative stress induced by therapeutic agents. researchgate.net Thiosemicarbazones, particularly their metal complexes, are highly effective at generating ROS. researchgate.net This is often linked to their ability to chelate transition metals like iron and copper. sigmaaldrich.comresearchgate.net The formation of iron(II)-thiosemicarbazone complexes, for instance, can promote reactions with molecular oxygen, giving rise to ROS that can damage cellular components and enzymes like ribonucleotide reductase. This increased oxidative stress disrupts the cellular redox homeostasis, leading to cell death. researchgate.net

Modulation of Enzyme Activities (e.g., Ribonucleotide Reductase, Topoisomerase, Tyrosinase, Kinase, Metalloproteinase)

This compound and its related compounds exert their biological effects by interacting with and modulating the activity of several key enzymes.

Ribonucleotide Reductase (RR): Ribonucleotide reductase is a crucial enzyme for DNA synthesis and repair, and its inhibition is a well-established anticancer strategy. Thiosemicarbazones are recognized as potent inhibitors of RR. researchgate.net The mechanism of inhibition is often attributed to the chelation of iron, an essential cofactor for the enzyme's activity. By binding to iron, these compounds disrupt the enzyme's function, leading to the depletion of deoxynucleotide pools required for DNA replication and repair, thereby halting cell proliferation. nih.gov

Topoisomerase: Topoisomerases are enzymes vital for managing DNA topology during replication and transcription, making them another important target for anticancer drugs. Copper and cobalt complexes of this compound have been found to suppress the activity of human DNA topoisomerase II. nih.gov Metal-chelated thiosemicarbazones, particularly copper(II) complexes, have shown significant inhibition of topoisomerase IIα, acting as catalytic inhibitors by interfering with the enzyme's ATP hydrolysis. They can also act as "poisons" by stabilizing the complex between the enzyme and DNA, leading to DNA strand breaks.

Tyrosinase: Tyrosinase is a copper-containing enzyme involved in melanin (B1238610) synthesis and enzymatic browning. Thiosemicarbazones have emerged as potent inhibitors of tyrosinase. The inhibitory mechanism is thought to involve the thiosemicarbazide moiety chelating the copper ions within the active site of the enzyme. The aromatic part of the molecule can also interact with the enzyme's hydrophobic cavity, enhancing the inhibitory effect.

Kinase and Metalloproteinase: While the direct inhibition of specific kinases by this compound is not extensively documented, the pathways these enzymes regulate are relevant. For example, the RAS/RAF/MEK/ERK pathway is often activated in cancers where thiosemicarbazones have been tested. Furthermore, certain metal complexes of related thiosemicarbazones, such as a tin(II) pyridine-2-carboxaldehyde thiosemicarbazone, have been shown to inhibit the activity of metalloproteinase MMP2, which is involved in cancer cell metastasis.

Overcoming Drug Resistance in Cancer Cell Models

Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, often mediated by the overexpression of drug efflux pumps like P-glycoprotein. Developing compounds that can bypass or overcome these resistance mechanisms is a key therapeutic goal. Thiosemicarbazones, as metal chelators, represent an attractive strategy to combat MDR. Studies have shown that certain thiosemicarbazone derivatives exhibit significant antitumor activity in MDR cancer cell lines, suggesting their potential to overcome resistance. Palladium(II)-thiosemicarbazone complexes have also shown promise in acting effectively in complex tumor environments and potentially overcoming chemoresistance.

Neurotropic Activity Assessment

In addition to their anticancer properties, derivatives of this compound have been evaluated for their effects on the central nervous system. Research on 5-substituted-2-furaldehyde thiosemicarbazones has revealed that these compounds possess neurotropic activity. The majority of the synthesized compounds in one study exhibited a medium to high level of neurotropic activity, predominantly of a depressant type.

Specific investigations have shown that the thiosemicarbazone functional group is a crucial determinant of this neurotropic activity. Certain derivatives have been found to influence memory and training processes, with one compound significantly improving these functions and preventing retrograde amnesia. Furthermore, many of these thiosemicarbazones demonstrated a marked antagonistic effect against corazole-induced convulsions.

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Glutathione (B108866) S-transferase)

The interaction of this compound with other enzyme systems has also been a subject of interest, although data is limited for certain enzymes.

Glutathione System: While direct inhibition of Glutathione S-transferase (GST) by this compound is not well-documented, studies on related compounds highlight interactions with the broader glutathione system. Potent thiosemicarbazones have been shown to affect crucial thiol systems required for the activity of enzymes like ribonucleotide reductase. These effects include significantly reducing the ratio of reduced glutathione to oxidized glutathione and decreasing the activity of glutaredoxin. This indicates that thiosemicarbazones can disrupt the cellular redox balance maintained by the glutathione system, which complements their anticancer activity.

Comparative Analysis of Uncomplexed Ligand versus Metal Complex Biological Activity

A pivotal aspect of the research into this compound and its derivatives is the comparative evaluation of the biological activity of the uncomplexed ligand against its corresponding metal complexes. A substantial body of evidence from in vitro studies indicates that the coordination of a metal ion to the thiosemicarbazone scaffold often leads to a significant enhancement of its biological potency. benthamopenarchives.com This phenomenon is attributed to several factors, including changes in lipophilicity, stereochemistry, and the electronic properties of the molecule upon complexation.

One of the prevailing theories explaining this enhanced activity is Tweedy's chelation theory. core.ac.uk This theory posits that chelation reduces the polarity of the metal ion, allowing for greater delocalization of the pi-electrons across the entire chelate ring. This, in turn, increases the lipophilic character of the complex, facilitating its permeation through the lipid layers of microbial and cancer cell membranes. core.ac.uk Once inside the cell, the complex can exert its biological effects more efficiently.

Numerous studies have demonstrated this principle in action. For instance, the in vitro antibacterial and antifungal activity of various metal complexes of thiosemicarbazones have been shown to be higher than that of the free ligand. rsc.orgsemanticscholar.org This trend is also observed in anticancer studies, where metal complexes of thiosemicarbazones often exhibit significantly lower IC50 values, indicating greater cytotoxicity towards cancer cell lines compared to the uncomplexed ligand. rsc.org In some cases, metal-free thiosemicarbazone hybrids have shown very low or no cytotoxicity, whereas their copper(II) complexes were found to be cytotoxic. rsc.org

The choice of the metal ion also plays a crucial role in determining the extent of activity enhancement. Copper(II) complexes of thiosemicarbazones, for example, have been extensively studied and have shown particularly potent anticancer activity, in some cases surpassing the efficacy of established drugs like cisplatin. nih.gov The biological activity of these complexes is often linked to their ability to catalyze the generation of reactive oxygen species (ROS) and interact with biological macromolecules like DNA and proteins. rsc.orgresearchgate.net

In Vitro Anticancer Activity

This compound and its derivatives have demonstrated notable in vitro anticancer activity against a range of human cancer cell lines. researchgate.net Studies have reported IC50 values in the micromolar range, indicating a potent cytotoxic effect. For example, certain furan-2-carbaldehyde thiosemicarbazone derivatives have shown significant antiproliferative activity against cell lines such as HuTu80 (human duodenum adenocarcinoma), H460 (human non-small cell lung cancer), DU145 (human prostate carcinoma), M-14 (human melanoma), HT-29 (human colon adenocarcinoma), MCF-7 (human breast adenocarcinoma), and LNCaP (human prostate carcinoma). researchgate.net

The coordination of metal ions to the this compound scaffold has been shown to significantly enhance its anticancer properties. nih.gov Metal complexes, particularly those involving copper(II), often exhibit superior cytotoxicity compared to the uncomplexed ligand. rsc.org This enhancement is attributed to the altered physicochemical properties of the complex, which can lead to increased cellular uptake and different mechanisms of action. benthamopenarchives.com For instance, some copper(II) complexes of thiosemicarbazones have demonstrated remarkable activity, with IC50 values in the low nanomolar range against various cancer cell lines. nih.gov

In Vitro Anticancer Activity of this compound and its Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 5-(p-tolyl)-furan-2-carbaldehyde thiosemicarbazone | HuTu80 | 13.36 | researchgate.net |

| 5-(p-tolyl)-furan-2-carbaldehyde thiosemicarbazone | H460 | 18.52 | researchgate.net |

| 5-(p-tolyl)-furan-2-carbaldehyde thiosemicarbazone | DU145 | 27.73 | researchgate.net |

| 5-(4-fluorophenyl)-furan-2-carbaldehyde thiosemicarbazone | LNCaP | 13.31 | researchgate.net |

| 5-(4-chlorophenyl)-furan-2-carbaldehyde thiosemicarbazone | LNCaP | 7.69 | researchgate.net |

In Vitro Antimicrobial Activity

This compound and its derivatives have also been investigated for their in vitro antimicrobial activity against a variety of bacterial and fungal pathogens. researchgate.net Research has demonstrated their efficacy against both Gram-positive and Gram-negative bacteria, as well as against fungal species like Candida albicans. researchgate.netnih.gov

The complexation with metal ions has been shown to be a key strategy for enhancing the antimicrobial potency of this compound. rsc.org Metal complexes often exhibit lower Minimum Inhibitory Concentration (MIC) values compared to the free ligand, indicating greater antimicrobial efficacy. researchgate.net For instance, a derivative of this compound showed significant antibacterial activity against Staphylococcus aureus with a MIC of 1 μg/mL. researchgate.net

In Vitro Antimicrobial Activity of this compound and its Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 5-(p-tolyl)-furan-2-carbaldehyde thiosemicarbazone | Staphylococcus aureus ATCC700699 | 1 | researchgate.net |

| 5-Nitro-2-furaldehyde thiosemicarbazone | Bacillus subtilis | - | nih.gov |

| 5-Nitro-2-furaldehyde thiosemicarbazone | Candida albicans | - | nih.gov |

| 5-Nitro-2-furaldehyde thiosemicarbazone | Escherichia coli | - | nih.gov |

| 5-Nitro-2-furaldehyde thiosemicarbazone | Mycobacterium tuberculosis | - | nih.gov |

Mechanistic Investigations

The biological activity of this compound and its metal complexes is underpinned by several proposed mechanisms of action. A primary target for the anticancer activity of many thiosemicarbazones is the enzyme ribonucleotide reductase (RR). upes.ac.in RR is a crucial enzyme in the synthesis of DNA, and its inhibition leads to the depletion of the deoxynucleoside triphosphate pool, thereby arresting DNA replication and cell proliferation. upes.ac.in

Another significant mechanism, particularly for metal complexes, involves the generation of reactive oxygen species (ROS). rsc.orgresearchgate.net The redox-active metal centers in these complexes can catalyze the production of ROS, such as hydroxyl radicals, which can induce oxidative stress and damage cellular components like DNA, proteins, and lipids, ultimately leading to apoptosis or programmed cell death. researchgate.net

Furthermore, some thiosemicarbazone complexes have been shown to interact with and inhibit other key cellular enzymes, such as topoisomerase II, which is involved in DNA topology and is a validated target for cancer chemotherapy. upes.ac.in The ability of these compounds to bind to DNA, either through intercalation or other modes, is also considered a potential mechanism for their cytotoxic effects. researchgate.net The diverse mechanisms of action contribute to the broad spectrum of biological activities observed for this class of compounds.

Structure Activity Relationship Sar and Computational Studies

Qualitative Structure-Activity Relationships

Qualitative SAR studies investigate how the presence, absence, or modification of certain functional groups within a molecule impacts its biological activity. For 2-Furaldehyde thiosemicarbazone, these studies have centered on three key areas: the furan (B31954) ring, the thiosemicarbazone side chain, and the molecule's ability to chelate metals.

The furan ring is not merely a passive scaffold; its substitution pattern plays a critical role in determining the biological potential of the compound. It is believed that the oxygen atom of the furan ring is important in determining biological activity. researchgate.net Studies involving the synthesis of various derivatives have shown that even minor alterations to this ring can lead to significant changes in efficacy.

For instance, research on a series of furan-2-carbaldehyde thiosemicarbazone derivatives revealed that substitutions at the C-5 position of the furan ring have a marked effect on cytotoxic and antimicrobial activities. researchgate.net One study demonstrated that a compound with a 5-nitro-furan group exhibited significant antibacterial activity. researchgate.net Another study found that furan derivatives were active against Mycobacterium bovis, with one specific furan derivative being twice as potent as the standard drug, ethambutol. nih.gov

The introduction of a methyl group at the 3-position of the furan ring has also been investigated. researchgate.net The data suggest that the nature of the substituent, whether electron-donating or electron-withdrawing, and its position on the furan ring are key determinants of the compound's biological profile. researchgate.net

Table 1: Influence of Furan Ring Substituents on Biological Activity

This table is interactive. Click on the headers to sort the data.

| Compound | Furan Ring Substituent | Target Organism/Cell Line | Activity Measurement (IC50 / MIC) | Source |

|---|---|---|---|---|

| 5 | 5-nitro | Staphylococcus aureus ATCC700699 | MIC = 1 µg/mL | researchgate.net |

| 4 | 5-(4-chlorophenyl) | Candida albicans (ATCC90028) | MIC = 50 µg/mL | researchgate.net |

| 8 | 5-(4-(trifluoromethyl)phenyl) | LNCaP (prostate cancer) | IC50 = 13.31 µM | researchgate.net |

| 9 | 5-(4-fluorophenyl) | LNCaP (prostate cancer) | IC50 = 7.69 µM | researchgate.net |

| 30 | Unsubstituted Furan | Mycobacterium bovis | MIC = 0.39 µg/mL | nih.gov |

The thiosemicarbazone moiety (-CH=N-NH-CS-NH2) is a critical pharmacophore, and modifications to this part of the molecule profoundly affect its biological activity. The terminal amino group (-NH2) and the hydrazinic proton are particularly important.

Studies have shown that substituting the terminal -NH2 group often leads to a drastic decrease in inhibitory potency. nih.gov However, substitution at the N4-position (the terminal nitrogen) can have varied effects. For example, replacing a proton at the R2 position (a substituent on the terminal amino group) with a methyl group can be more favorable for tyrosinase inhibition than the unsubstituted compound. nih.gov Conversely, elongation of the alkyl chain at this position generally decreases the inhibitory ability. nih.gov

The sulfur atom is also crucial. The thione/thiol tautomerism of the thiosemicarbazone group is essential for its chelating properties. Modifications that alter the electronic environment of the sulfur and adjacent nitrogen atoms can significantly impact metal binding and, consequently, biological activity.

Table 2: Effect of Thiosemicarbazone Moiety Modifications on Tyrosinase Inhibition

This table is interactive. Click on the headers to sort the data.

| Compound ID | R1 Moiety | R2 Substituent (on terminal NH2) | Biological Activity (IC50) | Source |

|---|---|---|---|---|

| 108 | Furan | -CH3 | 0.824 µM | nih.gov |

| 107 | Thiophene (B33073) | -CH3 | 4.148 µM | nih.gov |

| 109 | Pyrrole | -CH3 | 1.406 µM | nih.gov |

| (General Trend) | Phenyl | Elongated alkyl chain | Decreased activity | nih.gov |

Thiosemicarbazones, including this compound, are potent metal chelators, typically coordinating to metal ions through the sulfur and the azomethine nitrogen atoms. mdpi.comresearchgate.net This chelation is a cornerstone of their biological activity, and in the vast majority of cases, the resulting metal complexes exhibit significantly enhanced potency compared to the free ligand. mdpi.combenthamopenarchives.com

The formation of a coordination complex alters the molecule's properties, such as lipophilicity, which can regulate its entry into cells. researchgate.net The chelation reduces the polarity of the metal ion by delocalizing the positive charge over the entire chelate ring system, increasing the lipophilic nature of the complex. nih.gov This enhancement allows the complex to more easily permeate the lipid layers of cell membranes. nih.gov

Table 3: Comparison of Activity between Free Ligand and Metal Complexes

This table is interactive. Click on the headers to sort the data.

| Compound | Metal Ion | Cell Line | Biological Activity (IC50) | Source |

|---|---|---|---|---|

| 4-phenyl-3-thiosemicarbazone derivative (Ligand) | None | Melanoma (C-32) | 26.1 µM | mdpi.com |

| Copper Complex of Ligand | Cu(II) | Melanoma (C-32) | 0.8 µM | mdpi.com |

| Thiosemicarbazone Ligand (1) | None | MCF-7 (Breast Cancer) | 0.0344 µmol/mL (MIC) | nih.gov |

| Zinc Complex of Ligand (1) | Zn(II) | M. tuberculosis H37Rv | 0.0075 µmol/mL (MIC) | nih.gov |

Quantitative Structure-Activity Relationships (QSAR) Modeling

QSAR represents a computational approach to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This method quantifies the effects of various physicochemical properties, such as electronic and hydrophobic parameters, on the potency of the molecules.

The electronic properties of the this compound molecule, governed by the distribution of electrons, are fundamental to its interaction with biological targets. QSAR studies have shown that the biological activity can be significantly influenced by the presence of electron-donating or electron-withdrawing groups. mdpi.com

For example, in some series of thiosemicarbazones, compounds with electron-donating substituents (like -OCH3) on an aromatic ring were found to be more active than those with electron-withdrawing groups (like -NO2). nih.gov The enhancement of antioxidant activity by methoxy (B1213986) groups is attributed to their electron-donating properties. mdpi.com Three-dimensional QSAR (3D-QSAR) models often use electrostatic potential maps to visualize these relationships. In such models, regions where high electron density (negative potential) is favorable for activity are highlighted, guiding the design of new derivatives. nih.gov For instance, a QSAR model for pyrazoline derivatives suggested that for HER-2 inhibition, a thiourea (B124793) backbone was beneficial, and introducing electron-donating groups at specific positions could enhance selectivity. nih.gov

Lipophilicity, the affinity of a molecule for a lipid environment, is a critical parameter that affects a drug's absorption, distribution, membrane permeability, and binding to target receptors. nih.govmdpi.com QSAR studies frequently use hydrophobic parameters like the logarithm of the partition coefficient (log P) or chromatographic retention factors (log kw (B13871080) or R_M0) to model this property. nih.govnih.gov

The relationship between lipophilicity and biological activity is often parabolic; a molecule must have a balanced hydrophilic-lipophilic character to be effective. nih.gov It needs to be soluble enough in aqueous biological fluids but also lipophilic enough to cross cell membranes. nih.gov Principal Component Analysis (PCA) applied to a series of thiosemicarbazide (B42300) derivatives indicated that the most potent anti-inflammatory and antioxidant compounds were associated with medium values of lipophilicity parameters. nih.gov Chromatographically determined lipophilicity parameters often show how the nature, electronic effects, and size of substituents influence the hydrophobic character and, consequently, the biological effects of the compounds. nih.gov

Stereochemical Considerations and Their Impact on Activity

The three-dimensional arrangement of atoms in this compound and its derivatives plays a critical role in their biological activity. The stereochemistry of these molecules, including the conformation around single bonds and the geometric isomerism about the azomethine (C=N) double bond, dictates how they fit into and interact with biological targets.

Research has shown that thiosemicarbazones derived from 2-furaldehyde can exist as different conformational isomers. For instance, studies on related nitro-substituted furaldehyde and thiophene aldehyde thiosemicarbazones have highlighted the importance of the orientation of the aldehyde's heterocyclic ring relative to the thiosemicarbazone side chain. mdpi.com The syn-periplanar and anti-periplanar conformations describe the arrangement around the N(imine)-C(furan) bond. Computational energy profiles suggest that, similar to the pure aldehyde, certain conformations are energetically preferred, which can influence receptor binding. mdpi.com For derivatives of 2-furaldehyde, the molecule can exist as cis and trans conformers, and this preference can be retained in the resulting thiosemicarbazone. mdpi.com

The planarity of the molecule is another significant factor. Crystal structure analyses reveal that the furan ring and the thiosemicarbazide moiety are often nearly coplanar. researchgate.net This planarity can facilitate stacking interactions, such as π-π interactions, within a biological target. However, slight deviations from planarity can also occur, and different crystal forms (polymorphs) of the same compound can exhibit subtle conformational differences, potentially leading to variations in biological efficacy. mdpi.com

In the context of metal complexes, the stereochemistry of the ligand dictates the coordination geometry of the resulting complex. Studies on cobalt(II) complexes with furan thiosemicarbazone have shown that the ligand's coordination can lead to different geometries, such as octahedral or tetrahedral, depending on the other coordinating species. orientjchem.org This, in turn, affects the complex's biological properties.

Table 1: Stereochemical Features of this compound and Related Compounds

| Feature | Description | Potential Impact on Activity | Reference |

| Geometric Isomerism | E/Z isomerism around the C=N double bond. The E isomer is commonly predominant. | Determines the spatial orientation of the furan ring and thiourea group, affecting fit into active sites. | nih.gov |

| Conformational Isomerism | Rotation around the C-C and C-N single bonds, leading to syn/anti and cis/trans conformers. | Influences the overall molecular shape and the accessibility of donor atoms for hydrogen bonding and chelation. | mdpi.com |

| Molecular Planarity | The degree to which the furan ring and thiosemicarbazone chain lie in the same plane. | Facilitates π-π stacking interactions with aromatic residues in protein binding pockets. | researchgate.net |

| Polymorphism | The ability to exist in more than one crystal form, with different molecular packing and conformations. | Can affect solubility and bioavailability, leading to differences in observed activity. | mdpi.com |

Molecular Modeling and Docking Simulations

Computational techniques, including molecular modeling and docking simulations, are powerful tools for investigating the interactions of this compound with its biological targets at a molecular level. These in silico methods provide insights that are complementary to experimental data, helping to rationalize structure-activity relationships (SAR) and guide the design of more potent analogs. nih.govmdpi.com

Molecular docking is a primary method used to predict the preferred orientation of a ligand when bound to a receptor. mdpi.comnih.gov This technique allows researchers to visualize potential binding modes, identify key intermolecular interactions, and estimate the strength of the binding.

Prediction of Binding Affinity and Target Interactions

Docking simulations are employed to predict how this compound and its derivatives fit into the active site of a target protein, such as dihydrofolate reductase (DHFR) or ribonucleotide reductase. researchgate.netbenthamopenarchives.com The process involves placing the ligand into the binding site of a protein (whose 3D structure is known from X-ray crystallography or NMR) and calculating a score that estimates the binding affinity. mdpi.com A more negative binding energy value typically indicates a stronger and more stable interaction between the ligand and the protein. mdpi.com

These simulations can reveal specific interactions crucial for binding. For thiosemicarbazones, key interactions often include:

Hydrogen Bonding: The nitrogen and sulfur atoms of the thiosemicarbazone backbone are excellent hydrogen bond donors and acceptors. Docking studies can identify which amino acid residues in the active site (e.g., aspartate, serine, arginine) interact with these functional groups. nih.gov

Metal Coordination: If the target is a metalloenzyme, simulations can predict how the ligand chelates the metal ion (e.g., iron, copper, zinc) through its sulfur and nitrogen atoms. This chelating ability is a well-established mechanism for many biologically active thiosemicarbazones. mdpi.comnih.gov